Cas no 101696-97-3 (Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester)

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester
- 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
- SCHEMBL6574520
- 101696-97-3
- ethyl 2,2-dibromocyclopropane-1-carboxylate
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- MDL: MFCD34169039
- インチ: InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
- InChIKey: UZRMNZSTNIVKJH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 271.88706Da
- どういたいしつりょう: 269.88910Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26.3Ų
Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1129303-500mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 500mg |
$610 | 2024-07-28 | |
eNovation Chemicals LLC | Y1129303-50mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 50mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | Y1129303-250mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 250mg |
$370 | 2025-02-19 | |
eNovation Chemicals LLC | Y1129303-500mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 500mg |
$610 | 2025-02-25 | |
eNovation Chemicals LLC | Y1129303-50mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 50mg |
$190 | 2025-02-19 | |
eNovation Chemicals LLC | Y1129303-5g |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 5g |
$4475 | 2025-02-25 | |
eNovation Chemicals LLC | Y1129303-100mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 100mg |
$255 | 2025-02-19 | |
eNovation Chemicals LLC | Y1129303-5g |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 5g |
$4475 | 2025-02-19 | |
eNovation Chemicals LLC | Y1129303-50mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 50mg |
$190 | 2025-02-25 | |
eNovation Chemicals LLC | Y1129303-250mg |
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester |
101696-97-3 | 95% | 250mg |
$370 | 2025-02-25 |
Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester 関連文献
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl esterに関する追加情報
Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester (CAS No. 101696-97-3): A Comprehensive Overview
Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester, identified by the CAS number 101696-97-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of brominated cyclopropanecarboxylates, which are known for their unique structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester consists of a cyclopropane ring substituted with two bromine atoms at the 2-position and an ethyl ester group at the carboxyl position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in various chemical transformations. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focusing on the applications of brominated cyclopropanecarboxylates in medicinal chemistry. The structural motif of cyclopropane is known to enhance the bioactivity of molecules due to its strained three-membered ring system, which can lead to increased binding affinity and metabolic stability. Additionally, the bromine substituents provide handles for further functionalization, allowing chemists to tailor the properties of the compound for specific applications.
One of the most compelling areas of research involving Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester is its role as a building block in the synthesis of bioactive molecules. Studies have demonstrated its utility in constructing heterocyclic compounds that exhibit promising pharmacological properties. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The ability to modify the structure through further functionalization makes it a versatile tool for drug discovery efforts.
The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester typically involves multi-step organic transformations starting from readily available precursors. The key steps often include bromination of cyclopropanecarboxylic acid followed by esterification with ethanol under acidic conditions. Advanced synthetic methodologies have also been employed to improve yield and purity, such as transition-metal-catalyzed reactions that facilitate selective bromination and esterification.
Recent advancements in computational chemistry have further enhanced the understanding of the reactivity and properties of this compound. Molecular modeling studies have provided insights into how the bromine atoms influence the electronic distribution and steric environment around the cyclopropane ring. These insights are crucial for designing efficient synthetic routes and predicting the behavior of derivatives in biological systems.
The pharmaceutical industry has shown particular interest in leveraging the unique properties of brominated cyclopropanecarboxylates for drug development. Researchers are exploring its potential as a scaffold for novel therapeutic agents targeting various diseases. The structural flexibility offered by this compound allows for the creation of diverse analogs with tailored biological activities. This has led to several preclinical studies evaluating the efficacy and safety of compounds derived from Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester.
In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing polymers and specialty chemicals with unique properties. Agrochemical researchers are also investigating its potential as a building block for developing new pesticides and herbicides that offer improved efficacy and environmental compatibility.
The future prospects for Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester are promising, with ongoing research aimed at expanding its applications and understanding its fundamental properties. As synthetic methodologies continue to evolve, new ways to access this compound and its derivatives will emerge, further driving innovation in pharmaceuticals and related industries. Collaborative efforts between academia and industry will be essential to translate these findings into tangible benefits for society.
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